Cas no 2171762-12-0 (5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane)

5-(5-Methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane is a spirocyclic compound featuring a thiophene moiety integrated into a 1,9-dioxa-4-azaspiro[5.5]undecane scaffold. This structure combines heterocyclic diversity with spirocyclic rigidity, making it a valuable intermediate in medicinal chemistry and material science. The presence of the methylthiophene group enhances its potential for π-stacking interactions, while the spirocyclic core offers conformational stability. Such properties are advantageous for applications in drug discovery, particularly in the design of bioactive molecules targeting CNS disorders or as a building block for functional materials. Its balanced lipophilicity and structural complexity further contribute to its utility in synthetic chemistry.
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane structure
2171762-12-0 structure
商品名:5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane
CAS番号:2171762-12-0
MF:C13H19NO2S
メガワット:253.360462427139
CID:6233171
PubChem ID:165865605

5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane
    • 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
    • 2171762-12-0
    • EN300-1641038
    • インチ: 1S/C13H19NO2S/c1-10-8-11(9-17-10)12-13(16-7-4-14-12)2-5-15-6-3-13/h8-9,12,14H,2-7H2,1H3
    • InChIKey: OIEPSBABMIYBIU-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CC(=C1)C1C2(CCOCC2)OCCN1

計算された属性

  • せいみつぶんしりょう: 253.11365002g/mol
  • どういたいしつりょう: 253.11365002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 58.7Ų

5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641038-2.5g
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
2.5g
$3641.0 2023-05-26
Enamine
EN300-1641038-0.05g
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
0.05g
$1560.0 2023-05-26
Enamine
EN300-1641038-100mg
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
100mg
$1635.0 2023-09-22
Enamine
EN300-1641038-0.1g
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
0.1g
$1635.0 2023-05-26
Enamine
EN300-1641038-0.5g
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
0.5g
$1783.0 2023-05-26
Enamine
EN300-1641038-10.0g
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
10g
$7988.0 2023-05-26
Enamine
EN300-1641038-50mg
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
50mg
$1560.0 2023-09-22
Enamine
EN300-1641038-500mg
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
500mg
$1783.0 2023-09-22
Enamine
EN300-1641038-1000mg
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
1000mg
$1857.0 2023-09-22
Enamine
EN300-1641038-0.25g
5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
2171762-12-0
0.25g
$1708.0 2023-05-26

5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane 関連文献

5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecaneに関する追加情報

Research Brief on 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane (CAS: 2171762-12-0)

The compound 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane (CAS: 2171762-12-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the spirocyclic structure of 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane as a key factor in its ability to interact with specific biological targets. The compound's spirocyclic core, combined with the thiophene moiety, has been shown to enhance its binding affinity to certain receptors, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the compound's three-dimensional conformation and its interactions with target proteins.

In vitro and in vivo studies have demonstrated that 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane exhibits notable activity in modulating pathways associated with neurological disorders, including Parkinson's disease and epilepsy. The compound's ability to cross the blood-brain barrier (BBB) has been a focal point of recent investigations, with promising results suggesting its potential as a central nervous system (CNS) therapeutic agent. Additionally, its metabolic stability and low toxicity profile further support its candidacy for preclinical development.

One of the most significant breakthroughs in recent research involves the compound's role as a selective inhibitor of specific enzymes involved in neurodegenerative processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane effectively inhibits monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. The study utilized high-throughput screening and kinetic assays to validate the compound's inhibitory potency, with IC50 values in the nanomolar range.

Another area of interest is the compound's potential application in oncology. Preliminary data from cell-based assays indicate that 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane may exhibit antiproliferative effects against certain cancer cell lines, particularly those associated with glioblastoma and breast cancer. Researchers are currently exploring the underlying mechanisms, including its impact on cell cycle regulation and apoptosis induction.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and ensuring its selectivity for intended targets. Ongoing research is focused on structural modifications to enhance its bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro[5.5]undecane (CAS: 2171762-12-0) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and structural versatility position it as a valuable scaffold for developing novel therapeutics. Future studies will likely delve deeper into its mechanistic pathways and explore its potential in combination therapies, paving the way for innovative treatment strategies in neurology and oncology.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.